molecular formula C23H24N4O4 B3216600 2-(3,4-dimethoxyphenyl)-N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide CAS No. 1172248-55-3

2-(3,4-dimethoxyphenyl)-N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide

Cat. No. B3216600
CAS RN: 1172248-55-3
M. Wt: 420.5
InChI Key: JFKPNJBYYYASBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dimethoxyphenyl)-N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide is a useful research compound. Its molecular formula is C23H24N4O4 and its molecular weight is 420.5. The purity is usually 95%.
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Scientific Research Applications

Tyrosinase Inhibition

Overview: Tyrosinase is a key enzyme involved in melanin synthesis. Inhibiting tyrosinase activity can have implications in treating hyperpigmentation disorders, skin aging, and even certain cancers.

Compound of Interest:

2-(3,4-dimethoxyphenyl)-N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide: (let’s call it Compound 1c) has been identified as a potent tyrosinase inhibitor.

Findings:

Implications: Compound 1c holds promise as a therapeutic agent for hyperpigmentation-related conditions.

Skin Lightening

Overview: Skin lightening agents are sought after for cosmetic and dermatological applications. They help reduce melanin production and improve skin tone.

Compound of Interest:

1-(2,4-dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)prop-2-en-1-one: (let’s call it Compound UP302) has skin lightening properties.

Findings:

Implications: Compound UP302 could be used in skin lightening formulations.

Bile Acid Transporter Inhibition

Overview: Inhibitors of bile acid transporters have potential therapeutic applications in hypercholesterolemia.

Compound of Interest:

Methyl 1-(3,4-dimethoxyphenyl)-3-(3-ethylvaleryl)-4-hydroxy-6,7,8-trimethoxy-2-naphthoate: (let’s call it Compound S-8921) inhibits the ileal apical sodium-dependent bile acid transporter (ASBT/SLC10A2).

Findings:

Mechanism of Action

Target of Action

The primary targets of this compound are PTPN1 , ALOX5 , ALOX15B , ALOX15 , and ALOX12 . These proteins play crucial roles in various biological processes, including signal transduction, lipid metabolism, and inflammatory responses.

Mode of Action

The compound interacts with its targets by binding to their active sites, thereby modulating their activity. For instance, it inhibits the activity of PTPN1 with an IC50 value of 86, and ALOX5 with an IC50 value of 69 . The inhibition of these proteins can lead to changes in cellular signaling pathways and metabolic processes.

Biochemical Pathways

The compound affects the sphingolipid biosynthesis pathway. In a study on wild tobacco Nicotiana attenuata, it was found that the compound inhibits sphingolipid biosynthesis in herbivores through postingestive backbone hydroxylation products . This results in the plant gaining defense against herbivores .

Pharmacokinetics

The compound exhibits good pharmacokinetic properties. It has a high plasma protein binding rate of 0.9825, suggesting a high degree of distribution within the body . Its clearance rate is 13.429, indicating efficient elimination from the body . Its permeability in caco-2 cells, a model for human intestinal absorption, is low (-4713), suggesting that its oral bioavailability may be limited .

Result of Action

The molecular and cellular effects of the compound’s action include changes in cellular signaling pathways and metabolic processes. By inhibiting the activity of its target proteins, the compound can modulate cellular functions and responses. For instance, the inhibition of sphingolipid biosynthesis can lead to changes in cell membrane composition and function, affecting cellular processes such as signal transduction and cell proliferation .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s solubility, stability, and interaction with its targets. For instance, the compound exists as a mixture of tautomers at physiological pH , which may influence its interaction with its targets

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-(1-methyl-6-oxo-4-phenyl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4/c1-27-23-21(16(13-20(29)25-23)15-7-5-4-6-8-15)22(26-27)24-19(28)12-14-9-10-17(30-2)18(11-14)31-3/h4-11,16H,12-13H2,1-3H3,(H,25,29)(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFKPNJBYYYASBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(CC(=O)N2)C3=CC=CC=C3)C(=N1)NC(=O)CC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dimethoxyphenyl)-N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,4-dimethoxyphenyl)-N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide
Reactant of Route 2
2-(3,4-dimethoxyphenyl)-N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(3,4-dimethoxyphenyl)-N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(3,4-dimethoxyphenyl)-N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide
Reactant of Route 5
2-(3,4-dimethoxyphenyl)-N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide
Reactant of Route 6
2-(3,4-dimethoxyphenyl)-N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide

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